
Madrasin
Descripción general
Descripción
Madrasina es un potente inhibidor del empalme penetrante en las células que interfiere con las primeras etapas del ensamblaje del espliceosoma. Es conocida por su capacidad para inhibir el empalme del ARN premensajero in vitro y modificar el empalme del ARN premensajero endógeno en las células .
Métodos De Preparación
La Madrasina se puede sintetizar mediante una serie de reacciones químicas. Un método común implica la reacción de la 7-metoxi-4-metilquinazolina-2-amina con el ácido 5,6-dimetil-4-oxo-1,4-dihidropirimidina-2-carboxílico en presencia de un agente de acoplamiento . La reacción se suele llevar a cabo en un disolvente orgánico como el dimetilsulfóxido o el etanol, en condiciones controladas de temperatura y pH. Los métodos de producción industrial pueden implicar rutas sintéticas similares pero a mayor escala, con optimizaciones para el rendimiento y la pureza.
3. Análisis de las reacciones químicas
La Madrasina experimenta diversas reacciones químicas, entre ellas:
Oxidación: La Madrasina se puede oxidar en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir la Madrasina en formas reducidas.
Sustitución: La Madrasina puede experimentar reacciones de sustitución en las que los grupos funcionales se sustituyen por otros. Los reactivos más comunes utilizados en estas reacciones son los agentes oxidantes como el peróxido de hidrógeno, los agentes reductores como el borohidruro de sodio y varios nucleófilos para las reacciones de sustitución.
4. Aplicaciones en la investigación científica
La Madrasina tiene un amplio rango de aplicaciones en la investigación científica:
Química: Se utiliza como herramienta para estudiar los mecanismos de empalme y el papel de los espliceosomas en la expresión génica.
Biología: Se emplea en investigación para comprender la regulación de la expresión génica y el impacto del empalme en las funciones celulares.
Medicina: Se está investigando su posible aplicación terapéutica en el tratamiento de enfermedades relacionadas con defectos de empalme, como ciertos cánceres y trastornos genéticos.
Análisis De Reacciones Químicas
Madrasin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
Pre-mRNA Splicing Inhibition
Madrasin has been utilized to study the dynamics of pre-mRNA splicing. It was identified through high-throughput screening as one of the few small molecules that can inhibit this process effectively. This property makes it a valuable tool for dissecting the splicing mechanism and understanding gene regulation .
Induction of Stress Granules
Recent studies indicate that this compound promotes the formation of stress granules in cells. Stress granules are cytoplasmic aggregates that form in response to cellular stress and are involved in mRNA regulation and translation control. The assembly of these granules is linked to the activation of stress-associated protein synthesis pathways, suggesting that this compound may play a role in cellular responses to stress .
Effects on Transcription
Interestingly, research has shown that this compound affects transcriptional activity before any observable effects on splicing occur. This indicates that its influence on pre-mRNA splicing may be indirect, as it promotes a general downregulation of transcription across various genes . This dual effect complicates its classification solely as a splicing inhibitor, suggesting broader implications for gene expression studies.
Case Studies
Therapeutic Implications
The ability of this compound to modulate splicing and transcription positions it as a candidate for therapeutic applications, particularly in diseases where splicing dysregulation is implicated, such as certain cancers and genetic disorders. Its cytotoxic effects at higher concentrations could also be explored in cancer treatment strategies where targeted inhibition of splicing is desired.
Mecanismo De Acción
La Madrasina ejerce sus efectos inhibiendo la formación de intermediarios y productos de empalme in vitro. Interfiere con uno o más pasos iniciales en la vía de ensamblaje del espliceosoma, evitando así el empalme correcto del ARN premensajero. Esta inhibición provoca la acumulación de transcripciones no empalmadas y una disminución de las transcripciones empalmadas .
Comparación Con Compuestos Similares
La Madrasina es única en su capacidad para inhibir el empalme en las primeras etapas del ensamblaje del espliceosoma. Compuestos similares incluyen:
Isoginkgetina: Otro inhibidor del empalme que actúa en la etapa de producción de antígenos derivados de productos de traducción pioneros.
IP2: Un derivado de la isoginkgetina, soluble en agua y menos tóxico, conocido por mejorar las respuestas inmunitarias antitumorales al aumentar la presentación de antígenos. La Madrasina destaca por sus propiedades potentes y penetrantes en las células, lo que la convierte en una herramienta valiosa en la investigación del empalme y en las posibles aplicaciones terapéuticas.
Actividad Biológica
Madrasin is a compound recognized for its role as a splicing inhibitor, influencing various biological processes through its effects on mRNA transcription and splicing. This article delves into the biological activity of this compound, supported by case studies, research findings, and data tables.
Overview of this compound
This compound is derived from the plant Madura and has been studied primarily for its impact on RNA splicing. It has been shown to affect the assembly of stress granules (SGs) and alter transcription processes in cells. Understanding its biological activity is crucial for potential therapeutic applications, particularly in diseases related to splicing dysregulation.
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Inhibition of Splicing :
- This compound acts as a splicing inhibitor by stalling spliceosome assembly at complex A, preventing progression to complex B. This leads to altered splicing patterns in mRNA .
- Research indicates that this compound affects transcription before influencing splicing, suggesting that its primary action may be through indirect pathways that downregulate transcription globally .
- Impact on Stress Granules :
Case Study 1: Effects on HeLa Cells
A study investigated the impact of this compound on HeLa cells, where varying concentrations (30 μM, 60 μM, and 90 μM) were administered. The results indicated a significant downregulation of transcription across all concentrations before any observable effects on splicing were noted. This finding emphasizes the need to reconsider the classification of this compound as a direct splicing inhibitor .
Table 1: Overview of Research Findings on this compound
Study | Concentration | Effect on Transcription | Effect on Splicing | Notes |
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Tellier et al. (2024) | 30 μM - 90 μM | Significant downregulation | Poor inhibition | Indirect effect observed |
OUP (2024) | N/A | Promotes SG assembly | N/A | Independent of eIF2α phosphorylation |
PMC (2024) | N/A | Downregulates pol II transcription | Poor inhibition | Not primarily a splicing inhibitor |
Biological Implications
This compound's ability to modulate stress granule formation and impact transcription suggests potential therapeutic avenues in treating diseases characterized by dysregulated RNA processing. For instance, in cancer biology, where aberrant splicing is often observed, targeting these pathways with compounds like this compound could provide new strategies for intervention.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for initial genetic characterization of Madrasin cattle?
- Methodological Answer : Begin with Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP) to identify allele frequencies and polymorphisms in key genes like Growth Hormone Receptor (GHR). For example, blood samples from 14 this compound cattle were analyzed using PCR amplification followed by restriction enzyme digestion to detect genotype variations . Ensure DNA extraction protocols are standardized and include negative controls to minimize contamination.
Q. How should researchers design a pilot study to assess genetic diversity in this compound cattle populations?
- Methodological Answer : Select a representative sample size (e.g., 14–30 individuals) across geographically distinct populations (e.g., Bangkalan vs. Denpasar). Use stratified sampling to account for environmental variables. Include both phenotypic data (e.g., growth traits) and genotypic data (e.g., GHR alleles) to establish baseline correlations .
Q. What are the critical genetic markers to prioritize in this compound cattle studies?
- Methodological Answer : Focus on loci associated with economically relevant traits, such as GHR (Growth Hormone Receptor) and GH (Growth Hormone). For example, PCR-RFLP analysis revealed a 432-bp fragment in GH genes unique to this compound cattle, with allele frequencies (A: 0.92; G: 0.08) providing a basis for selection programs .
Q. How to determine an appropriate sample size for this compound cattle genomic studies?
- Methodological Answer : Use power analysis tools (e.g., G*Power) to calculate sample size based on expected effect sizes. For allele frequency studies, a minimum of 10–15 individuals per subpopulation is recommended to detect polymorphisms with 80% statistical power, as demonstrated in prior this compound cattle research .
Q. What are the best practices for data collection in field-based genetic studies?
- Methodological Answer : Combine non-invasive sampling (e.g., blood or hair follicles) with structured questionnaires to record environmental and management factors. Ensure metadata includes location, age, and health status. Cross-validate genotyping results with replicate assays to reduce technical variability .
Advanced Research Questions
Q. How should researchers address contradictions in allele frequency data across this compound cattle studies?
- Methodological Answer : Conduct sensitivity analyses to identify sources of variation (e.g., regional adaptation, sampling bias). For instance, conflicting GHR allele frequencies may arise from small sample sizes or divergent subpopulations. Replicate findings using alternative methods like whole-genome sequencing and compare with historical data .
Q. What experimental frameworks can elucidate the functional impact of GHR polymorphisms on this compound cattle traits?
- Methodological Answer : Employ CRISPR/Cas9 gene editing in bovine cell lines to introduce observed polymorphisms (e.g., AA vs. AG genotypes). Measure downstream effects on growth hormone signaling pathways via qPCR and Western blotting. Validate findings with in vivo studies correlating genotypes with milk yield or weight gain .
Q. How to design comparative studies between this compound cattle and hybrid breeds (e.g., Limousin crossbreeds)?
- Methodological Answer : Use a case-control design to match purebred this compound and hybrid cattle by age and environment. Analyze differential gene expression via RNA sequencing and perform pathway enrichment analysis. For example, Limousin crossbreeds showed unique GH gene fragments (180–400 bp) absent in purebred this compound cattle, suggesting hybrid vigor .
Q. What statistical approaches are optimal for longitudinal studies on this compound cattle genetic stability?
- Methodological Answer : Apply mixed-effects models to account for repeated measures over time (e.g., allele frequency shifts across generations). Integrate climate data (e.g., drought indices) as covariates to assess gene-environment interactions. Use bootstrapping to estimate confidence intervals for rare alleles .
Q. How can researchers reconcile discrepancies between this compound cattle genotyping and phenotypic observations?
- Methodological Answer : Perform multi-omics integration (genomics, transcriptomics, metabolomics) to identify epigenetic modifiers or post-translational regulation. For example, despite high AA genotype prevalence (85%), phenotypic variance in growth rates may stem from non-coding regulatory variants or microbiome interactions .
Q. Guidelines for Researchers
- Avoid Commercial Bias : Exclude industrial terms (e.g., "mass production") and focus on mechanisms like allele-trait associations.
- Data Reproducibility : Follow Beilstein Journal protocols for detailed experimental write-ups, including primer sequences and restriction enzymes used .
- Ethical Compliance : Adhere to Cambridge University Press standards for data sourcing and attribution when referencing public datasets .
Propiedades
IUPAC Name |
2-[(7-methoxy-4-methylquinazolin-2-yl)amino]-4,5-dimethyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-8-9(2)17-16(20-14(8)22)21-15-18-10(3)12-6-5-11(23-4)7-13(12)19-15/h5-7H,1-4H3,(H2,17,18,19,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJIYKXTEMDJFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)NC2=NC(=C3C=CC(=CC3=N2)OC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.